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Compound of Interest

Compound Name: (R)-2-(Benzylamino)propan-1-ol

Cat. No.: B1352430 Get Quote

Introduction

(R)-2-(Benzylamino)propan-1-ol, also known as N-Benzyl-D-alaninol, is a chiral amino

alcohol with applications in synthetic organic chemistry and as a building block in the

development of pharmaceutical agents. Its molecular formula is C₁₀H₁₅NO, and it has a

molecular weight of approximately 165.23 g/mol [1][2]. Accurate characterization of this

compound is essential for quality control and regulatory purposes. This guide provides an in-

depth overview of the expected spectroscopic data for (R)-2-(Benzylamino)propan-1-ol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary
Due to the limited availability of published experimental spectra for (R)-2-
(Benzylamino)propan-1-ol, the following tables summarize predicted data based on the

compound's structure and typical spectroscopic values for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1352430?utm_src=pdf-interest
https://www.benchchem.com/product/b1352430?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13167765.htm
https://vibrantpharma.com/product/r-2-benzylaminopropan-1-ol/
https://www.benchchem.com/product/b1352430?utm_src=pdf-body
https://www.benchchem.com/product/b1352430?utm_src=pdf-body
https://www.benchchem.com/product/b1352430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 3.75 Doublet of Doublets 1H Benzyl CH₂

~ 3.65 Doublet of Doublets 1H Benzyl CH₂

~ 3.50 Doublet of Doublets 1H CH₂OH

~ 3.30 Doublet of Doublets 1H CH₂OH

~ 2.85 Multiplet 1H CH(CH₃)

~ 2.00 Broad Singlet 2H OH and NH

~ 1.10 Doublet 3H CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16

ppm)

Chemical Shift (δ, ppm) Assignment

~ 140 Aromatic C (quaternary)

~ 128.5 Aromatic CH

~ 128.0 Aromatic CH

~ 127.0 Aromatic CH

~ 67.0 CH₂OH

~ 56.0 CH(CH₃)

~ 54.0 Benzyl CH₂

~ 17.0 CH₃

Infrared (IR) Spectroscopy
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Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch Alcohol

3350 - 3310 Medium N-H Stretch Secondary Amine

3100 - 3000 Medium C-H Stretch Aromatic

2970 - 2850 Medium-Strong C-H Stretch Aliphatic

1600, 1495, 1450 Medium-Weak C=C Stretch Aromatic Ring

1260 - 1000 Strong C-O Stretch Primary Alcohol

1130 - 1080 Medium C-N Stretch Amine

740, 700 Strong
C-H Bend (out-of-

plane)

Monosubstituted

Benzene

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Notes

165 [C₁₀H₁₅NO]⁺ Molecular Ion (M⁺)

134 [M - CH₂OH]⁺
Loss of the hydroxymethyl

group

91 [C₇H₇]⁺
Tropylium ion (Benzylic

cleavage)

77 [C₆H₅]⁺ Phenyl cation

74 [CH(CH₃)NHCH₂Ph]⁺
Cleavage adjacent to the

alcohol

44 [CH(CH₃)NH₂]⁺ Cleavage of the benzyl group
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-(Benzylamino)propan-1-ol in
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

The choice of solvent is critical and can influence chemical shifts[3].

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

For ¹H NMR, a sufficient signal-to-noise ratio can typically be achieved with 16-32 scans.

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is often required to obtain a

good signal-to-noise ratio[4][5].

Data Processing: Process the acquired Free Induction Decay (FID) data using appropriate

NMR software. This involves Fourier transformation, phase correction, baseline correction,

and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As (R)-2-(Benzylamino)propan-1-ol is a solid at room temperature, it

can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR)

accessory[6].

KBr Pellet: Mix a small amount of the sample with dry potassium bromide and press it into

a transparent disk.

ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond

or germanium) and ensure good contact by applying pressure[6].

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹[7]. A background spectrum of the
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empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups present in the molecule[8].

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent, such as

methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile compound

like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI)

source is a common method[9][10].

Ionization: In the EI source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation[11][12].

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-

charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and

can be used to elucidate the structure of the compound[13][14].

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like (R)-2-(Benzylamino)propan-1-ol.
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Fig. 1: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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